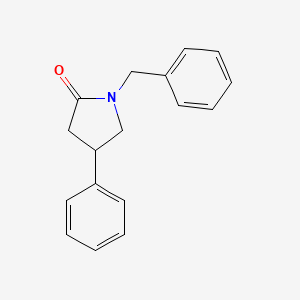

1-Benzyl-4-phenylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-17-11-16(15-9-5-2-6-10-15)13-18(17)12-14-7-3-1-4-8-14/h1-10,16H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEMTKKZJUCLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzyl 4 Phenylpyrrolidin 2 One and Its Derivatives

Strategies for Pyrrolidin-2-one Ring Construction

The formation of the pyrrolidin-2-one ring is a key challenge in the synthesis of 1-benzyl-4-phenylpyrrolidin-2-one. Various strategies have been developed, ranging from classical multi-step sequences to modern catalytic and annulation reactions.

Multi-step Synthesis Approaches

Multi-step synthesis provides a reliable, albeit often lengthy, route to 4-arylpyrrolidin-2-ones. A common approach involves the reaction of itaconic acid with substituted benzylamines to form 1-benzyl-5-oxopyrrolidine-3-carboxylic acids, which can then be further elaborated. uran.ua Another documented method is the aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone (B1345705) using O-(diphenylphosphinyl)hydroxylamine (DPPH) in DMF, which yields 4-phenylpyrrolidin-2-one. orgsyn.org This lactam can then be N-benzylated to afford the target compound.

A versatile multi-step sequence can begin with readily available starting materials like benzaldehyde (B42025). libretexts.org For instance, the synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione has been achieved by reacting ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate with benzaldehyde in an ethanol/HCl medium. scispace.comscichemj.org Such intermediates can potentially be converted to the target compound through selective reduction of the exocyclic double bond and the C-3 carbonyl group.

These classical approaches often involve a sequence of well-established reactions, such as condensations, oxidations, and reductions, to build the molecule step-by-step. libretexts.org

Asymmetric Synthesis and Stereocontrol

The creation of enantiomerically pure 4-substituted pyrrolidinones is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. nih.gov Asymmetric synthesis strategies, including dynamic kinetic resolution, catalysis, and the use of chiral auxiliaries, have been developed to meet this demand. nih.gov

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert a racemic starting material completely into a single enantiomer of the product. This approach has been successfully applied to the synthesis of chiral pyrrolidinones. A notable example is the synthesis of enantiomerically enriched 4-phenylpyrrolidin-2-one from a commercial starting material in just three steps, using a DKR process as the key asymmetric step. researchgate.net This particular DKR involves an enzymatic enantioselective amination catalyzed by ω-transaminases, followed by a spontaneous cyclization. researchgate.net The careful optimization of reaction conditions, such as co-solvent and pH, was crucial for achieving high enantioselectivity. researchgate.net

The DKR of racemic aldehydes has also been utilized for the preparation of 4-phenylpyrrolidinone. researchgate.net This biocatalytic approach offers a general method for producing optically active piperazinones and diazepanones as well. researchgate.net While DKR of N-Boc-2-lithiopyrrolidine has been explored, its scope can be limited by the electrophile used. acs.orgacs.org The success of DKR hinges on the rate of enantiomerization of the starting material being faster than the subsequent reaction. rsc.org

| Starting Material | Key Reagent/Catalyst | Product | Key Feature | Reference |

|---|---|---|---|---|

| Racemic 4-oxo-3-phenylbutyric acid ethyl ester | ω-Transaminase | (R)-4-phenylpyrrolidin-2-one | Enzymatic DKR with spontaneous cyclization. | researchgate.net |

| Racemic N-Boc-2-(tributylstannyl)pyrrolidine | nBuLi, Chiral diamine ligand | Enantiomerically enriched 2-substituted-pyrrolidine | DKR of a lithiated pyrrolidine (B122466) intermediate. | rsc.org |

| Racemic α-substituted-β-ketoesters | N-heterocyclic carbene (NHC) | β-Lactone | NHC-catalyzed DKR where the catalyst captures one enantiomer. | rsc.org |

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, often avoiding the use of metals and promoting reactions in an environmentally friendly manner. nih.gov Proline and its derivatives are prominent organocatalysts, capable of forming structurally defined enamines that can react enantioselectively. nih.govyoutube.comyoutube.com These catalysts can be used in various transformations, including aldol (B89426) and Michael reactions, which are fundamental for building the pyrrolidinone core. mdpi.com

Metal-catalyzed methods also play a crucial role. For example, palladium-catalyzed asymmetric synthesis of 3,3-disubstituted isoindolinones has been achieved through a tandem Heck/Suzuki coupling of 1,1-disubstituted enamides. rsc.org Similarly, rhodium-catalyzed intramolecular [3+2] cycloadditions have been used to create bicyclic systems that can be further elaborated into complex pyrrolidine structures. nih.gov Silver catalysts, in conjunction with chiral ligands, have proven effective in the diastereo- and enantioselective [3+2] cycloaddition of iminoesters with acrylates to yield C4-ester-quaternary pyrrolidines. acs.org

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Organocatalyst | Proline and derivatives | Aldol, Michael additions | Metal-free, environmentally friendly. | nih.gov |

| Metal Catalyst | Palladium complexes | Heck/Suzuki coupling | Forms 3,3-disubstituted isoindolinones. | rsc.org |

| Metal Catalyst | Silver(I) complexes with chiral ligands | [3+2] Cycloaddition | High diastereo- and enantioselectivity for C4-quaternary pyrrolidines. | acs.org |

| Organocatalyst | Quinine-derived urea | [3+2] Annulation | High stereocontrol in forming spiro[benzofuran-pyrrolidine]indolinediones. | rsc.org |

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in stereoselective alkylations and aldol reactions to construct chiral centers with high predictability. wikipedia.orgresearchgate.netresearchgate.netsantiago-lab.com

In the synthesis of pyrrolidinones, a chiral auxiliary can be attached to a precursor molecule. The steric bulk of the auxiliary then directs the approach of reagents from the less hindered face, leading to a specific stereoisomer. wikipedia.orguwindsor.ca For example, an N-acyl oxazolidinone can be enolized and then reacted with an electrophile; the auxiliary guides the electrophile to one face of the enolate, establishing a new stereocenter. santiago-lab.comuwindsor.ca The auxiliary can later be cleaved through methods like hydrolysis or reduction. wikipedia.orgsantiago-lab.com This strategy has been instrumental in the synthesis of numerous complex natural products. wikipedia.org

The N-tert-butanesulfinyl group is another effective chiral auxiliary, particularly for the synthesis of chiral amines and in diastereoselective 1,3-dipolar cycloadditions to create densely substituted pyrrolidines. acs.org

Annulation Reactions for Pyrrolidin-2-one Formation

Annulation reactions, particularly [3+2] cycloadditions, are highly efficient methods for constructing the five-membered pyrrolidinone ring in a single step with good control over stereochemistry. rsc.org These reactions involve the combination of a three-atom component and a two-atom component to form the ring.

A variety of [3+2] cycloaddition strategies have been developed. One approach involves the reaction of azomethine ylides (as the three-atom component) with alkenes. acs.org The diastereoselectivity of these reactions can be controlled by using a chiral dipole precursor or a chiral dipolarophile. acs.org Silver catalysis has been shown to promote the reaction between azomethine ylides and N-tert-butanesulfinyl-1-azadienes, yielding highly substituted pyrrolidines. acs.org

Other notable annulation strategies include:

A formal [3+2] cycloaddition between ketenes and aziridines, which offers high regio- and diastereoselectivity. acs.org

A silver-catalyzed intermolecular [3+2] annulation of siloxy alkynes and 3-aminooxetanes. acs.org

A photoinitiated deaminative [3+2] annulation of N-aminopyridinium salts with alkenes. organic-chemistry.org

Palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines. mdpi.com

Pyrrolidine-catalyzed annulations of quinone monoacetals with naphthols. researchgate.net

Reactions of donor-acceptor cyclopropanes with primary amines like anilines or benzylamines. mdpi.com

These methods provide powerful and convergent routes to the pyrrolidin-2-one core, often with the ability to introduce multiple substituents and stereocenters in a controlled manner. rsc.orgnih.gov

Rearrangement Reactions in Pyrrolidin-2-one Synthesis

Classic name reactions involving molecular rearrangement provide reliable pathways to cyclic amides (lactams) from acyclic or different cyclic precursors.

Beckmann Rearrangement : The Beckmann rearrangement transforms an oxime into an amide or a lactam in the presence of an acid catalyst. wikipedia.org For the synthesis of pyrrolidin-2-ones, a cyclic ketoxime, such as cyclopentanone (B42830) oxime, can be rearranged to yield the corresponding lactam. wikipedia.org The reaction is initiated by protonation of the oxime's hydroxyl group, followed by the migration of the alkyl group anti-periplanar to the leaving group, ultimately yielding the lactam after hydrolysis. libretexts.org While widely used for caprolactam production from cyclohexanone (B45756) oxime, this principle is applicable to five-membered rings as well. wikipedia.orglibretexts.org Various reagents, including tosyl chloride, thionyl chloride, and phosphorus pentachloride, can promote this rearrangement. wikipedia.org

Schmidt Reaction : The Schmidt reaction involves the reaction of an azide (B81097) with a carbonyl compound, tertiary alcohol, or alkene under acidic conditions to yield an amine or amide. wikipedia.orgorganic-chemistry.org When a ketone is used as the substrate, the reaction produces an amide. The mechanism for ketones involves the acid-catalyzed addition of hydrazoic acid to the carbonyl group, forming an azidohydrin intermediate. This intermediate then undergoes rearrangement with the loss of dinitrogen gas to form a nitrilium ion, which is subsequently attacked by water to produce the final amide product after tautomerization. wikipedia.org A less common but effective variation is the intramolecular Schmidt reaction of ω-azido carboxylic acids, which can be promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to provide pyrrolidines. organic-chemistry.org The intermolecular trapping of intermediates from a Schmidt rearrangement of carboxylic acid chlorides with alkyl azides can also afford pyrrolidine derivatives. thieme-connect.com

Synthesis via Donor-Acceptor Cyclopropanes

Donor-acceptor (DA) cyclopropanes are highly versatile three-carbon building blocks in organic synthesis due to the polarization of the cyclopropane (B1198618) ring, which facilitates ring-opening reactions. nih.govmsu.ru A modern and efficient route to 1,5-disubstituted pyrrolidin-2-ones involves the reaction of DA cyclopropanes with primary amines, such as benzylamine (B48309). mdpi.comnih.gov

This method consists of a multi-step, one-pot sequence:

Ring-Opening : A Lewis acid, such as Ni(ClO₄)₂·6H₂O or Y(OTf)₃, catalyzes the opening of the DA cyclopropane ring by the primary amine. mdpi.com This step forms a γ-amino ester intermediate.

Lactamization : The intermediate γ-amino ester undergoes in-situ cyclization (lactamization) upon heating, typically in toluene (B28343) with acetic acid. mdpi.com

Dealkoxycarbonylation : The resulting product, which may still contain an ester group at the C3 position, is dealkoxycarbonylated during the heated lactamization step to yield the final 1,5-disubstituted pyrrolidin-2-one. mdpi.comnih.gov

This transformation has a broad scope, accommodating a variety of substituted anilines and benzylamines, as well as DA cyclopropanes with diverse (hetero)aromatic or alkenyl donor groups. mdpi.comnih.gov The DA cyclopropanes act as 1,4-C,C-dielectrophiles, while the primary amines serve as 1,1-dinucleophiles in this process. mdpi.com

Nitro-Mannich Reaction Pathways

The nitro-Mannich reaction, also known as the aza-Henry reaction, is the nucleophilic addition of a nitroalkane to an imine, forming a β-nitroamine. wikipedia.org This reaction has been ingeniously developed into a one-pot, three-component cascade for the stereoselective synthesis of pyrrolidin-2-ones. nih.govacs.org

The cascade process generally involves:

Imine Formation : An aldehyde and a primary amine react in-situ to form an imine.

Nitro-Mannich Reaction : A nitroalkane, such as methyl 3-nitropropanoate, adds to the imine. This C-C bond formation creates the backbone of the pyrrolidinone ring. acs.org

Lactamization : The resulting intermediate, containing both an amine and an ester group in a favorable position, undergoes rapid and irreversible intramolecular cyclization to form the stable γ-lactam ring. acs.org

This method is highly diastereoselective, often yielding a single diastereomer. acs.orgablesci.com The reaction conditions can be optimized by solvent choice, with aprotic solvents like hexane (B92381) often providing the best results for the formation of the five-membered ring. acs.org The methodology is robust and tolerates a wide variety of functional groups on both the amine and aldehyde components. nih.govacs.org

Functionalization of Preformed Pyrrolidin-2-one Cores

An alternative synthetic strategy involves the modification of an existing pyrrolidin-2-one ring. This approach is particularly useful when the desired precursors, such as 4-phenylpyrrolidin-2-one, are readily available.

N-Alkylation and Substituent Introductions

The nitrogen atom of the lactam is nucleophilic and can be readily alkylated. The synthesis of 1-benzyl-4-phenylpyrrolidin-2-one can be achieved by the N-alkylation of 4-phenylpyrrolidin-2-one. This is a standard substitution reaction where the active hydrogen on the nitrogen is replaced by a benzyl (B1604629) group. chemicalbook.com Typically, this is accomplished by treating the parent lactam with a base (e.g., sodium hydride) to form the corresponding anion, followed by reaction with an alkylating agent like benzyl bromide or benzyl chloride. chemicalbook.com

Similarly, various other substituents can be introduced at the nitrogen position by reacting the pyrrolidinone with different alkyl halides or other electrophiles, making this a versatile method for creating a library of N-substituted derivatives. rdd.edu.iq For instance, reacting 4-phenylpyrrolidone-2 with ethyl bromoacetate (B1195939) is a key step in synthesizing derivatives with both nootropic and anticonvulsant activities. researchgate.net

Modifications at the Phenyl and Benzyl Moieties

The aromatic rings present in 1-benzyl-4-phenylpyrrolidin-2-one offer sites for further chemical modification, allowing for the fine-tuning of the molecule's properties.

Phenyl Moiety : The C4-phenyl group can undergo typical electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro, halo, or acyl groups can be introduced onto this ring. The introduction of fluorine, for example, has been shown to be a valuable strategy in modifying the biological activity of related pharmacophores. nih.gov

Benzyl Moiety : The benzyl group is also amenable to modification. The aromatic ring of the benzyl group can undergo electrophilic substitution. Furthermore, the entire benzyl group can be cleaved under various conditions. A common method for debenzylation is catalytic hydrogenation (e.g., using Pd/C and H₂), which regenerates the N-H bond of the pyrrolidinone and produces toluene. organic-chemistry.org This allows the benzyl group to be used as a protecting group for the lactam nitrogen, which can be removed at a later stage to allow for alternative functionalization. organic-chemistry.org

Scalability and Optimization in Synthetic Pathways

Optimization of reaction parameters is key. For the Beckmann rearrangement, rendering the reaction catalytic using reagents like cyanuric chloride with a zinc chloride co-catalyst has been shown to be effective for large-scale production of related lactams like Nylon-12 monomer. wikipedia.org In the DA cyclopropane methodology, the choice of Lewis acid catalyst and solvent is crucial for maximizing yield and selectivity. mdpi.com Similarly, for the nitro-Mannich cascade, careful selection of solvent and the potential use of organocatalysts can enhance both yield and stereoselectivity. acs.orgnih.gov The development of synthetic methods that avoid highly toxic or hazardous reagents, such as sodium azide, is also a significant step toward safer and more scalable processes. uran.ua

High-Yield and Purity Methodologies

In a laboratory setting, the focus of synthetic methodologies for 1-benzyl-4-phenylpyrrolidin-2-one and its derivatives is often on achieving high yields and exceptional purity, which is essential for accurate biological and chemical studies.

One established high-yield method for the synthesis of the 4-phenylpyrrolidin-2-one precursor involves an aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone. orgsyn.org This reaction, when carried out with O-(diphenylphosphinyl)hydroxylamine in N,N-dimethylformamide (DMF), has been reported to produce 4-phenylpyrrolidin-2-one in 65% yield with a purity exceeding 99% after chromatographic purification. orgsyn.org

The N-benzylation of the resulting 4-phenylpyrrolidin-2-one can be achieved with high efficiency using various methodologies. A common and effective method involves the use of a strong base like sodium hydride to generate the lactam anion, followed by reaction with benzyl bromide. For the closely related N-benzylation of 2-pyrrolidone, this method has been reported to yield N-benzyl-2-pyrrolidone in 67.7% yield after purification. prepchem.com

Alternative high-yield approaches for N-alkylation often employ phase-transfer catalysis, which can facilitate the reaction between the water-soluble base and the organic-soluble lactam and benzyl halide. This technique can lead to high conversions and simplified purification processes.

For the synthesis of derivatives, a one-pot, four-step sequence starting from donor-acceptor cyclopropanes and benzylamine has been developed to produce 1-benzyl-5-arylpyrrolidin-2-ones, with yields of up to 70%. nih.gov This method involves a Lewis acid-catalyzed opening of the cyclopropane, followed by in situ lactamization and dealkoxycarbonylation. nih.gov

Below are interactive data tables summarizing findings for the synthesis of 4-phenylpyrrolidin-2-one and the N-benzylation of a related pyrrolidone.

Table 1: Synthesis of 4-Phenylpyrrolidin-2-one via Aza-Baeyer-Villiger Rearrangement orgsyn.org

| Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| 3-Phenylcyclobutanone | O-(Diphenylphosphinyl)hydroxylamine | DMF | 24 | 65 | >99 |

Table 2: N-Benzylation of 2-Pyrrolidone prepchem.com

| Starting Material | Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |

| 2-Pyrrolidone | Benzyl bromide | Sodium Hydride | DMSO | 10 | 67.7 |

Mechanistic Investigations and Chemical Reactivity of 1 Benzyl 4 Phenylpyrrolidin 2 One

Reaction Mechanism Elucidation

The formation of the 1-benzyl-4-phenylpyrrolidin-2-one ring system can be achieved through various synthetic routes. Elucidating the mechanisms of these reactions, including the origins of stereoselectivity and the application of computational tools, provides a deeper understanding of the underlying chemical principles.

Studies on Ring-Formation Mechanisms

The construction of the pyrrolidin-2-one ring is a focal point of synthetic organic chemistry. One effective method involves a Lewis acid-catalyzed reaction between donor-acceptor (DA) cyclopropanes and primary amines, such as benzylamine (B48309). nih.gov This transformation proceeds through the opening of the cyclopropane (B1198618) ring by the amine, which acts as a 1,1-dinucleophile, while the DA cyclopropane functions as a 1,4-C,C-dielectrophile. nih.gov The initial ring-opening step leads to the formation of a γ-amino ester intermediate, which then undergoes in situ lactamization to yield the desired 1,5-substituted pyrrolidin-2-one. nih.gov

This process can be implemented as a one-pot synthesis, which is advantageous for its efficiency and atom economy. nih.gov The choice of Lewis acid catalyst is critical for the reaction's success, with reagents like Y(OTf)₃ and Ni(ClO₄)₂·6H₂O proving effective in initiating the three-membered ring opening. nih.gov

| Catalyst (mol%) | Time (h) | Yield of Acyclic Product (%) | Reference |

|---|---|---|---|

| Al(OTf)₃ (20) | 1 | 0 | nih.gov |

| Fe(OTf)₃ (20) | 1 | 63 | nih.gov |

| Sc(OTf)₃ (20) | 1 | 75 | nih.gov |

| Zn(OTf)₂ (20) | 1 | 70 | nih.gov |

| Ni(ClO₄)₂·6H₂O (20) | 1 | 92 | nih.gov |

| Y(OTf)₃ (20) | 1 | 94 | nih.gov |

Another significant approach to forming the pyrrolidine (B122466) ring involves the reaction of hetereno[e]pyrrolediones with substituted amines, which has been used to synthesize functionally substituted 4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-diones. Mechanistic studies on related copper-catalyzed intramolecular C–H aminations to form pyrrolidines have also been conducted, providing insights into the catalytic cycles and reaction intermediates. acs.org

Investigations into Stereoselectivity Origins

Achieving control over stereochemistry is a fundamental goal in the synthesis of complex molecules. In the context of pyrrolidin-2-ones, stereoselectivity can be introduced through various strategies, including the use of chiral auxiliaries or stereoselective cyclization reactions. For instance, the oxidative cyclization of (S)-N-(2-alken-1-yl)-N-(1-phenyleth-1-yl)-acetoacetamides using Mn(OAc)₃ and Cu(OAc)₂ proceeds regioselectively in a 5-exo-mode. This reaction yields 1,3,4-trisubstituted pyrrolidin-2-ones as diastereomeric mixtures, which can often be separated by chromatography. The configuration of the resulting diastereomers is typically assigned using ¹H NMR data and confirmed by Nuclear Overhauser Effect (NOE) experiments.

Further stereocontrol can be achieved through the alkylation of chiral 4-alkyloxymethyl- and silyloxymethylpyrrolidin-2-ones. These reactions can proceed with high stereoselection to yield 3,4-trans-disubstituted pyrrolidin-2-ones. The stereochemical outcome is dictated by the existing chiral center, guiding the approach of the incoming electrophile.

Computational Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms. Density Functional Theory (DFT) calculations, in particular, are widely used to explore the potential energy surfaces of reactions, identify transition states, and predict the feasibility of different mechanistic pathways. nih.govnih.govrsc.org

For the synthesis of pyrrolidinedione derivatives, DFT studies have been employed to investigate the mechanism of a one-pot reaction involving a Michael addition, a Nef-type rearrangement, and subsequent cyclization. nih.govrsc.org These calculations can reveal the energy barriers associated with each step. For example, the final cyclization to form the pyrrolidine ring can have a very low energy barrier (e.g., 11.9 kJ mol⁻¹) once the precursor is in the correct tautomeric form, although the tautomerization step itself may have a high energy barrier. nih.govrsc.org

Computational models can also predict the influence of solvents and catalysts on the reaction outcome, showing that kinetic selectivity is often more significant than thermodynamic selectivity in forming the main products. nih.govresearchgate.netbeilstein-journals.org Such studies provide a molecular-level understanding that is crucial for optimizing reaction conditions and designing more efficient synthetic routes. nih.govresearchgate.netbeilstein-journals.org

Transformational Chemistry of the Pyrrolidin-2-one Moiety

The pyrrolidin-2-one core of 1-benzyl-4-phenylpyrrolidin-2-one is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Oxidation and reduction reactions are fundamental transformations that alter the functionality of the heterocyclic ring.

Oxidation Reactions and Derivative Formation

The pyrrolidin-2-one ring can undergo oxidation at several positions. For example, oxidation of N-benzyl-3-phenylseleno-2-pyrrolidinone with hydrogen peroxide can lead to the formation of N-benzyl-3-pyrrolin-2-one via a selenoxide elimination. tandfonline.com However, under prolonged reaction times, an unexpected rearrangement can occur to yield N-benzyl-5-hydroxy-3-pyrrolidin-2-one. tandfonline.com

Furthermore, the synthesis of pyrrolidine-2,3-dione derivatives represents an oxidation of the C3 position of the pyrrolidin-2-one ring. scichemj.orgscispace.comresearchgate.net These diones can be synthesized from precursors like Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate through condensation with aldehydes. scichemj.orgscispace.comresearchgate.net The N-benzyl group itself can also be a site for oxidation. For instance, the oxidation of benzyl (B1604629) groups to benzoyl groups is a known transformation, often achieved using reagents like chromium trioxide. The oxidation of benzyl alcohol with ammonium permanganate proceeds first to benzaldehyde (B42025) and can subsequently yield benzonitrile through ammoxidation. researchgate.net Such reactions highlight the potential for modifying the N-substituent of the pyrrolidin-2-one ring.

| Starting Material | Oxidizing Agent/Conditions | Product | Reference |

|---|---|---|---|

| N-benzyl-3-phenylseleno-2-pyrrolidinone | 30% H₂O₂ (12h) | N-benzyl-5-hydroxy-3-pyrrolidin-2-one | tandfonline.com |

| Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate & Benzaldehyde | Ethanol/HCl | (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione | scichemj.orgscispace.comresearchgate.net |

| N-Cbz-pyrrolidine | N-Bromosuccinimide (NBS) / AIBN | α,β-Unsaturated product | nih.gov |

| Benzyl alcohol | Ammonium permanganate | Benzaldehyde / Benzonitrile | researchgate.net |

Reduction Reactions and Derivative Formation

Reduction of the lactam carbonyl group in the pyrrolidin-2-one ring provides a direct route to the corresponding pyrrolidines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. This conversion is a valuable synthetic step, as it allows for the creation of saturated nitrogen-containing heterocycles from their lactam precursors.

In addition to the reduction of the core structure, functional groups on substituents can also be selectively reduced. For example, the reduction of a nitro group on an N-(2-nitro-benzoyl)pyrrolidine derivative to an amino group is a key step in the synthesis of pyrrolo nih.govtandfonline.combenzodiazepines. This transformation is often carried out efficiently, although the resulting amino compounds can sometimes be unstable and are used directly in the subsequent reaction step. Similarly, the reduction of an ester group, such as in (2S)-1-Benzyl-5-(methoxycarbonyl)pyrrolidin-2-one, to a hydroxymethyl group can be achieved using reagents like sodium borohydride (B1222165) to furnish (2S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one. nii.ac.jp

Nucleophilic Substitution Reactions

The core structure of 1-benzyl-4-phenylpyrrolidin-2-one, a γ-lactam, is generally stable and less susceptible to direct nucleophilic substitution at the ring carbons. The amide linkage within the lactam ring is resonance-stabilized, making the ring robust. However, the carbonyl carbon possesses an electrophilic character and can be a site for nucleophilic attack, although this typically leads to ring-opening rather than substitution.

Research on related γ-lactam systems indicates that nucleophilic additions can occur, particularly if the ring is activated. For instance, studies on γ-lactams derived from enamine precursors show that these compounds can undergo nucleophilic addition reactions. In these cases, functionalization can be achieved at the C-5 position of the pyrrolidinone ring through the addition of nucleophiles like organometallic reagents or enolates.

While direct nucleophilic substitution on the saturated carbons of the pyrrolidinone ring of 1-benzyl-4-phenylpyrrolidin-2-one is not a commonly reported reaction pathway, the principles of nucleophilicity are central to its synthesis. The formation of similar 1,5-substituted pyrrolidin-2-ones often involves the nucleophilic opening of a donor-acceptor cyclopropane ring by a primary amine, such as a benzylamine. nih.gov In this synthetic approach, the amine acts as the nucleophile, attacking the electrophilic cyclopropane ring, which ultimately leads to the formation of the γ-lactam structure. nih.gov

Spectroscopic and Advanced Analytical Characterization of 1 Benzyl 4 Phenylpyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-benzyl-4-phenylpyrrolidin-2-one, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are vital for unambiguous assignment of all proton and carbon signals.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-benzyl-4-phenylpyrrolidin-2-one displays characteristic signals corresponding to the protons of the benzyl (B1604629) group, the phenyl substituent, and the pyrrolidinone ring. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of both the benzyl and phenyl rings appear as a complex multiplet in the range of δ 7.20–7.37 ppm, integrating to ten protons. The benzylic methylene (B1212753) protons (N-CH₂) resonate as a singlet at approximately δ 4.54 ppm. The protons on the pyrrolidinone ring show distinct signals due to their diastereotopic nature and coupling interactions. The methine proton at the C4 position (CH-Ph) appears as a multiplet around δ 3.66–3.73 ppm. The two protons at the C5 position (N-CH₂) and the two protons at the C3 position (CH₂-C=O) also exhibit complex splitting patterns, typically as doublets of doublets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing the signals for all 17 carbon atoms in the molecule. The carbonyl carbon (C=O) of the lactam ring is typically observed at the downfield region, around δ 175.2 ppm. The aromatic carbons from both phenyl rings resonate in the δ 126.9–141.6 ppm range. The ipso-carbon of the phenyl group at C4 is found at approximately δ 141.6 ppm, while the ipso-carbon of the benzyl group is at δ 135.9 ppm. The benzylic methylene carbon appears at δ 49.6 ppm. The carbons of the pyrrolidinone ring are observed at δ 48.5 (C5), δ 41.2 (C4), and δ 38.9 (C3).

Table 1: ¹H NMR Spectroscopic Data for 1-Benzyl-4-phenylpyrrolidin-2-one (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.37 – 7.20 | m | 10H | Ar-H |

| 4.54 | s | 2H | N-CH₂-Ph |

| 3.73 – 3.66 | m | 1H | C4-H |

| 3.53 | dd | 1H | C5-H |

| 3.29 | dd | 1H | C5-H |

| 2.89 | dd | 1H | C3-H |

| 2.62 | dd | 1H | C3-H |

Table 2: ¹³C NMR Spectroscopic Data for 1-Benzyl-4-phenylpyrrolidin-2-one (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 175.2 | C2 (C=O) |

| 141.6 | Ar-C (ipso, C4-Ph) |

| 135.9 | Ar-C (ipso, Benzyl) |

| 128.8 | Ar-C |

| 128.7 | Ar-C |

| 127.8 | Ar-C |

| 127.5 | Ar-C |

| 126.9 | Ar-C |

| 49.6 | N-CH₂-Ph |

| 48.5 | C5 |

| 41.2 | C4 |

| 38.9 | C3 |

While specific experimental data for two-dimensional NMR of 1-benzyl-4-phenylpyrrolidin-2-one is not extensively reported in the literature, these techniques are standard for confirming structural assignments.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks within the molecule, confirming the connectivity between the C3, C4, and C5 protons on the pyrrolidinone ring.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments, typically DEPT-135 and DEPT-90, would differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon signals.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal the direct one-bond correlations between protons and the carbons they are attached to, definitively linking the ¹H and ¹³C assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity, providing insights into the 3D structure and stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound with high confidence. For 1-benzyl-4-phenylpyrrolidin-2-one (C₁₇H₁₇NO), the calculated exact mass for the protonated molecule [M+H]⁺ is 252.1383. Experimental HRMS data shows a measured mass of 252.1382, which is in excellent agreement with the calculated value, confirming the elemental composition.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 1-Benzyl-4-phenylpyrrolidin-2-one

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 252.1383 | 252.1382 |

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like 1-benzyl-4-phenylpyrrolidin-2-one. In ESI-MS, the compound is typically observed as its protonated form, [M+H]⁺. This technique is often coupled with HRMS to provide both the mass of the molecular ion and its precise elemental composition.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-benzyl-4-phenylpyrrolidin-2-one would show characteristic absorption bands. A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the stretching vibration of the lactam carbonyl group (C=O). The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. While generally used for characterization, specific peak data for this compound is not detailed in prominent literature.

X-ray Crystallography for Solid-State Structure Determination of a Related Compound

The molecular structure of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione has been elucidated through single-crystal X-ray diffraction analysis. scispace.comscichemj.orgsciencepublishinggroup.com Crystals suitable for this analysis were obtained by the slow evaporation of a solution of the compound in ethyl acetate. scispace.comscichemj.orgsciencepublishinggroup.com

The compound crystallizes in the triclinic crystal system with the centrosymmetric space group P-1. scispace.comscichemj.orgsciencepublishinggroup.com The unit cell parameters have been determined as follows:

a = 6.4367 (4) Å

b = 7.4998 (5) Å

c = 15.3455 (5) Å

α = 86.448 (4)°

β = 78.732 (4)°

γ = 83.943 (5)°

Volume = 721.80 (7) ų

Z = 2 scispace.comscichemj.orgsciencepublishinggroup.com

The final refinement of the crystal structure resulted in an R-factor (R₁) of 0.049 and a weighted R-factor (wR₂) of 0.135. scispace.comscichemj.org

Table 1: Crystallographic Data for (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.4367 (4) |

| b (Å) | 7.4998 (5) |

| c (Å) | 15.3455 (5) |

| α (°) | 86.448 (4) |

| β (°) | 78.732 (4) |

| γ (°) | 83.943 (5) |

| Volume (ų) | 721.80 (7) |

| Z | 2 |

| R₁ | 0.049 |

| wR₂ | 0.135 |

Elemental Analysis of a Related Compound

Elemental analysis was performed on (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione to confirm its elemental composition. scispace.comscichemj.org The results of the elemental analysis are consistent with the calculated values for its chemical formula, C₁₈H₁₅NO₂. scispace.com

While specific experimental values for Carbon (C), Hydrogen (H), and Nitrogen (N) were not detailed in the available literature, the studies confirm that the elemental analysis supports the proposed molecular formula.

Computational and Theoretical Chemistry Approaches in the Study of 1 Benzyl 4 Phenylpyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights into the electronic and geometric properties of molecules. For 1-benzyl-4-phenylpyrrolidin-2-one, these calculations can elucidate the interplay between its constituent parts: the pyrrolidin-2-one core, the N-benzyl substituent, and the C4-phenyl group.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties. In the context of 1-benzyl-4-phenylpyrrolidin-2-one, DFT calculations would be used to predict key structural parameters.

Table 1: Representative Predicted Geometric Parameters for Pyrrolidine-based Scaffolds (Note: This table is illustrative, based on typical values for related heterocyclic compounds, as direct data for 1-benzyl-4-phenylpyrrolidin-2-one is not available.)

| Parameter | Predicted Value Range | Description |

| C=O Bond Length | 1.22 - 1.25 Å | Typical double bond length for a lactam carbonyl group. |

| N-C(benzyl) Bond Length | 1.46 - 1.49 Å | Standard bond length for a nitrogen-to-benzyl carbon bond. |

| C4-C(phenyl) Bond Length | 1.50 - 1.53 Å | Standard bond length for a saturated carbon-to-phenyl ring bond. |

| Pyrrolidine (B122466) Ring Puckering | Envelope or Twist | The five-membered ring is non-planar, adopting conformations to minimize steric strain. |

| Phenyl Ring Dihedral Angle | Variable | The rotational orientation of the C4-phenyl group relative to the pyrrolidine ring. |

| Benzyl (B1604629) Ring Dihedral Angle | Variable | The rotational orientation of the N-benzyl group. |

The molecular reactivity and stability of 1-benzyl-4-phenylpyrrolidin-2-one can be explored using descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

HOMO: For a molecule like this, the HOMO is likely to be located on the electron-rich phenyl or benzyl rings, indicating these are the probable sites for electrophilic attack.

LUMO: The LUMO is expected to be centered around the electrophilic carbonyl carbon of the lactam ring, suggesting this as the site for nucleophilic attack.

By analyzing these frontier molecular orbitals, one can predict how the molecule will interact with other reagents, a key step in understanding its chemical behavior and potential as a synthetic intermediate.

1-benzyl-4-phenylpyrrolidin-2-one possesses significant conformational flexibility due to the rotation around several single bonds and the puckering of the pyrrolidine ring. A thorough conformational analysis is essential for understanding its three-dimensional structure and how that structure influences its properties.

The pyrrolidine ring typically adopts non-planar "envelope" or "twist" conformations to alleviate steric strain. researchgate.net Furthermore, the phenyl and benzyl groups can rotate, leading to a complex potential energy surface with multiple local minima. Computational studies on related 4-phenylpiperidine (B165713) analgesics have shown that both equatorial and axial conformations of the phenyl group can be energetically accessible, with small energy differences between them (e.g., 0.6-0.7 kcal/mol). nih.gov It is plausible that the 4-phenyl group in 1-benzyl-4-phenylpyrrolidin-2-one exhibits similar conformational behavior, which could be critical for its interaction with biological targets.

Tautomerism is also a possibility. The lactam-lactim tautomerism, involving the migration of a proton from the nitrogen to the carbonyl oxygen, could be investigated. However, for simple pyrrolidinones, the lactam form is overwhelmingly more stable.

Table 2: Illustrative Relative Energies of Conformers for a Substituted Pyrrolidine/Piperidine System (Note: Data is conceptual and based on findings for analogous 4-phenylpiperidine systems to illustrate the principles of conformational analysis.)

| Conformer | Phenyl Group Orientation | Relative Energy (kcal/mol) | Population (%) |

| 1 | Equatorial | 0.0 | 76.5 |

| 2 | Axial | 0.7 | 23.5 |

Mechanistic Pathway Modeling and Transition State Analysis

Computational chemistry is invaluable for modeling reaction mechanisms, identifying intermediates, and calculating the activation energies of transition states. For reactions involving 1-benzyl-4-phenylpyrrolidin-2-one, such as its synthesis or subsequent functionalization, DFT calculations can map out the entire reaction coordinate.

This involves locating the transition state structure for each elementary step and calculating its energy. The difference in energy between the reactants and the transition state determines the activation barrier, which governs the reaction rate. This type of analysis can explain observed product distributions, regio- and stereoselectivities, and help in optimizing reaction conditions. While specific mechanistic studies on this molecule are sparse, research on Michael additions of pyrrolidine-derived enamines shows that elucidating the origin of stereoselectivity requires detailed investigation of the elementary steps and transition states. researchgate.net

Molecular Electrostatic Potential (ESP) and Electronic Structure Analysis

A Molecular Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values (typically red for negative potential and blue for positive potential).

For 1-benzyl-4-phenylpyrrolidin-2-one, an ESP map would clearly show:

A region of high negative potential (red) around the carbonyl oxygen atom, highlighting its role as a hydrogen bond acceptor and its susceptibility to electrophilic attack.

Regions of positive potential (blue) near the hydrogen atoms of the N-benzyl methylene (B1212753) group and the pyrrolidine ring.

The phenyl and benzyl rings would show a complex distribution, with negative potential above and below the plane of the rings due to the π-electron clouds.

This analysis is crucial for predicting non-covalent interactions, such as those involved in crystal packing or ligand-receptor binding.

Structure-Activity Relationship (SAR) at the Molecular Level

Computational methods are a cornerstone of modern drug discovery and are used to build Structure-Activity Relationship (SAR) models. These models correlate specific structural features of a molecule with its biological activity. For 1-benzyl-4-phenylpyrrolidin-2-one, if it were considered as a scaffold for drug design, computational SAR studies would be employed to guide its optimization.

Researchers can systematically modify the structure in silico—for example, by adding substituents to the phenyl or benzyl rings—and calculate how these changes affect properties like binding affinity to a target protein. Studies on related pyrrolidine derivatives have successfully used molecular docking and correlation analyses to link calculated binding energies (ΔG) with experimentally observed inhibitory activity. nih.gov Such studies demonstrate that modifications to phenyl groups on a pyrrolidine scaffold can significantly impact biological function, and these effects can be rationally explored through computation. nih.gov For instance, the position and nature of substituents on the aromatic rings can be fine-tuned to enhance potency and selectivity. nih.govacs.org

Ligand-Receptor Interaction Modeling

Ligand-receptor interaction modeling is a cornerstone of computational drug design, enabling researchers to visualize and analyze how a small molecule, or ligand, might bind to a biological macromolecule, such as a protein receptor. This process, often utilizing molecular docking simulations, predicts the preferred orientation and conformation of the ligand within the receptor's binding site.

While specific molecular docking studies for 1-Benzyl-4-phenylpyrrolidin-2-one are not extensively detailed in publicly available research, the general methodology provides a framework for how such an investigation would proceed. The three-dimensional structure of a target receptor would be obtained, either through experimental methods like X-ray crystallography or through homology modeling. A computational model of 1-Benzyl-4-phenylpyrrolidin-2-one would then be virtually "docked" into the receptor's active site.

The results of such simulations would yield a binding score, estimating the binding affinity, and a detailed view of the intermolecular interactions. Key interactions for a molecule like 1-Benzyl-4-phenylpyrrolidin-2-one would likely involve:

Hydrogen Bonds: The carbonyl oxygen of the pyrrolidinone ring is a potential hydrogen bond acceptor.

Hydrophobic Interactions: The benzyl and phenyl groups provide significant hydrophobicity, likely interacting with nonpolar pockets within the receptor.

Pi-Pi Stacking: The aromatic rings could engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site.

These predicted interactions are crucial for understanding the basis of the compound's potential biological activity and for suggesting chemical modifications to enhance binding affinity and selectivity.

Comparative Theoretical Studies with Pyrrolidinone Analogues

To understand the structure-activity relationships (SAR) within a class of compounds, computational chemists often perform comparative theoretical studies. For 1-Benzyl-4-phenylpyrrolidin-2-one, this would involve comparing its calculated properties with those of other pyrrolidinone derivatives. Such studies often employ Quantitative Structure-Activity Relationship (QSAR) models.

QSAR studies on pyrrolidine derivatives have been conducted to understand the structural requirements for inhibiting specific biological targets, such as myeloid cell leukemia-1 (Mcl-1). These studies generate models that correlate the chemical structures of compounds with their biological activities. By analyzing a series of related compounds, these models can identify which structural features are favorable or unfavorable for activity.

A hypothetical comparative study involving 1-Benzyl-4-phenylpyrrolidin-2-one might analyze parameters such as:

Steric Fields: The size and shape of the benzyl and phenyl substituents would be compared to other groups at the same positions in different analogues.

Electrostatic Fields: The distribution of charge across the molecule, particularly around the polar lactam group, would be analyzed.

The table below illustrates a hypothetical comparison of physicochemical properties for 1-Benzyl-4-phenylpyrrolidin-2-one and a related analogue, which would be essential data for a QSAR study.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| 1-Benzyl-4-phenylpyrrolidin-2-one | 265.34 | 3.1 | 0 | 1 |

| 1-Phenyl-2-pyrrolidinone | 161.20 | 1.2 | 0 | 1 |

Note: LogP and other calculated properties can vary based on the algorithm used.

By systematically comparing these and other computed descriptors across a series of analogues, researchers can build predictive models. These models can then be used to estimate the activity of new, unsynthesized pyrrolidinone derivatives, thereby prioritizing the most promising candidates for synthesis and further testing. This approach streamlines the drug discovery process, saving time and resources.

Applications of 1 Benzyl 4 Phenylpyrrolidin 2 One As a Synthetic Intermediate and Chemical Building Block

Role in Complex Molecule Synthesis

The inherent structure of 1-benzyl-4-phenylpyrrolidin-2-one, featuring a lactam, a stable N-benzyl protecting group, and a phenyl substituent, makes it an ideal starting point for a variety of synthetic transformations. The pyrrolidinone ring can be strategically modified at several positions, enabling chemists to introduce diverse functional groups and build molecular complexity.

Precursor to Polysubstituted Pyrrolidinones

The pyrrolidin-2-one skeleton is a fundamental structural motif in numerous biologically active compounds. Research has demonstrated that related 5-aryl-1-benzylpyrrolidones can be synthesized and subsequently modified, highlighting the role of this class of compounds as precursors to polysubstituted variants. nih.gov A general strategy involves the synthesis of the core pyrrolidinone ring, which can then undergo various reactions such as alkylation, arylation, or functional group interconversion at positions 3, 4, or 5 of the ring. For instance, methods have been developed for the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and benzylamines. nih.gov This approach allows for the introduction of a wide array of substituents onto the pyrrolidinone framework, demonstrating the potential for creating a library of polysubstituted compounds from a common precursor class that includes 1-benzyl-4-phenylpyrrolidin-2-one.

Building Block for Nitrogen-Containing Heterocycles

The γ-lactam unit within 1-benzyl-4-phenylpyrrolidin-2-one is a key functional handle for its elaboration into other nitrogen-containing heterocycles. nih.gov The five-membered pyrrolidine (B122466) ring is a common feature in many important pharmaceutical agents. nih.gov Synthetic strategies often leverage the reactivity of the lactam to either expand the ring or to use it as an anchor for constructing fused ring systems. The N-benzyl group can be cleaved under various conditions and replaced with other substituents, or the carbonyl group can be reduced to an amine, transforming the lactam into a pyrrolidine. This versatility allows chemists to access a broad range of heterocyclic structures, which are of significant interest in drug discovery and materials science.

Intermediate for Polycyclic Compounds

The strategic placement of functional groups on the 1-benzyl-4-phenylpyrrolidin-2-one scaffold facilitates its use in the synthesis of complex polycyclic compounds. Research has shown that di- and trisubstituted pyrrolidin-2-ones can be utilized in subsequent chemical reactions to obtain various nitrogen-containing polycyclic compounds with potential applications in medicinal chemistry. nih.gov For example, a synthetic route starting from donor-acceptor cyclopropanes and primary amines yields pyrrolidin-2-ones that can be converted into benz[g]indolizidine derivatives. nih.gov This transformation underscores the role of the pyrrolidinone as a critical intermediate, where the pre-formed ring system guides the stereochemical and regiochemical outcome of subsequent cyclization reactions, leading to the efficient construction of intricate, multi-ring architectures.

Development of Chemical Probes and Tools for Research

While specific examples of 1-benzyl-4-phenylpyrrolidin-2-one being used as a chemical probe are not extensively documented, its structural framework is highly suitable for such applications. Chemical probes are essential small-molecule tools for elucidating the function of proteins and exploring biological pathways. The pyrrolidine scaffold is widely present in bioactive natural products and drug candidates, making it an attractive starting point for probe development. nih.gov A well-designed probe requires a scaffold that allows for the introduction of reporter tags (like fluorescent dyes or biotin) and reactive groups for covalent labeling, without significantly disrupting its binding to the target protein. The derivatization potential of the 1-benzyl-4-phenylpyrrolidin-2-one ring at multiple positions would allow for the systematic attachment of such functionalities, enabling the creation of tailored tools for chemical biology research.

Strategies for Derivatization towards Enhanced Chemical Profiles

The chemical profile of 1-benzyl-4-phenylpyrrolidin-2-one can be strategically enhanced through various derivatization methods to modulate its physicochemical properties and biological activity. The core structure offers several sites for modification:

N-Benzyl Group: The benzyl (B1604629) group on the nitrogen atom can be readily cleaved via hydrogenolysis and replaced with a wide variety of substituents. This allows for the exploration of how different groups at the N1 position influence target binding and selectivity.

Phenyl Ring: The phenyl group at the C4 position can be functionalized through electrophilic aromatic substitution reactions, introducing substituents that can act as hydrogen bond donors or acceptors, or that can modulate the electronics and steric bulk of the molecule.

Pyrrolidinone Ring: The methylene (B1212753) carbons of the pyrrolidinone ring (C3 and C5) can be functionalized, for example, through alpha-functionalization of the carbonyl group or by using more elaborate synthetic routes that introduce substituents at the outset. A related compound, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, is synthesized from Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate, indicating the potential for modifications at the C3 and C4 positions. scispace.com

These derivatization strategies allow for a systematic structure-activity relationship (SAR) study, which is crucial for optimizing the compound's properties for specific applications.

Significance in Medicinal Chemistry Research as a Scaffold (Chemical Design Focus)

The pyrrolidin-2-one ring system, a key component of 1-benzyl-4-phenylpyrrolidin-2-one, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The significance of the pyrrolidinone scaffold lies in several key features:

Three-Dimensionality: Unlike flat aromatic rings, the non-planar, sp³-rich structure of the pyrrolidinone ring allows for better exploration of the three-dimensional space within protein binding pockets. nih.gov This can lead to higher binding affinity and selectivity.

Stereochemical Complexity: The chiral centers on the pyrrolidinone ring allow for the synthesis of stereoisomers, which can exhibit profoundly different biological activities and binding modes. nih.gov

Synthetic Accessibility: The γ-lactam skeleton is a common and synthetically accessible unit, allowing for the efficient generation of diverse compound libraries for screening. nih.gov

The combination of the N-benzyl and C4-phenyl groups in 1-benzyl-4-phenylpyrrolidin-2-one provides a defined orientation of aromatic vectors in space, which can be critical for interactions with specific protein targets. For these reasons, this scaffold and its derivatives continue to be explored by medicinal chemists for the development of new therapeutic agents. nih.govnih.gov

Scaffold for New Chemical Entities

The 1-benzylpyrrolidin-2-one core is a proven and successful scaffold for developing multipurpose molecular hybrids. researchgate.net This framework's utility is enhanced by the saturated five-membered pyrrolidine ring, which offers several advantages for medicinal chemists. researchgate.net These benefits include the ability to effectively explore pharmacophore space due to its sp³-hybridization, its contribution to the molecule's stereochemistry, and increased three-dimensional coverage arising from the ring's non-planarity, a phenomenon known as "pseudorotation". researchgate.net

This structural versatility has led to its use in the synthesis of a variety of derivatives. For instance, it has been a foundational structure for creating potential nootropic agents. researchgate.netnih.gov In one approach, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, derived from the reaction of benzylamine (B48309) and itaconic acid, is a key intermediate. researchgate.netnih.gov This acid undergoes further reactions, such as hydrazinolysis and cyclization, to produce novel 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones. researchgate.netnih.gov

Furthermore, the 1-benzyl-4-phenylpyrrolidin-2-one scaffold is related to nebracetam, a known nootropic compound, making it an attractive starting point for developing new biologically active substances with potentially improved nootropic properties. uran.ua Research has focused on modifying the benzyl radical of 4-(aminomethyl)-1-benzylpyrrolidin-2-one to explore the structure-activity relationship of these compounds. uran.ua

The adaptability of the pyrrolidinone core extends to the synthesis of various heterocyclic systems. For example, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione has been synthesized from ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate and benzaldehyde (B42025). scichemj.org This highlights the reactivity of the pyrrolidinone ring and its potential for creating more complex molecular architectures.

The following table summarizes key intermediates and final compounds derived from the 1-benzylpyrrolidin-2-one scaffold:

| Starting Material/Intermediate | Reagents | Resulting Compound/Derivative | Application/Significance |

| Benzylamine, Itaconic Acid | Toluene (B28343) | 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid | Intermediate for nootropic agents researchgate.netnih.govuran.ua |

| 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid | Hydrazine, Isothiocyanate | 1-Benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones | Potential nootropic agents researchgate.netnih.gov |

| Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate | Benzaldehyde, Ethanol/HCl | (E)-1-Benzyl-4-benzylidenepyrrolidine-2,3-dione | Synthesis of complex heterocyclic systems scichemj.org |

| 4-(Aminomethyl)-1-benzylpyrrolidin-2-one (Nebracetam) | Various substituted benzylamines | Analogues of 4-(aminomethyl)-1-R-benzylpyrrolidine-2-one | Exploration of nootropic activity uran.ua |

Design Principles for Pyrrolidinone Analogues

The design of new molecules based on the pyrrolidinone framework is guided by several key principles aimed at optimizing their biological activity and physicochemical properties. The inherent three-dimensionality of the saturated pyrrolidine ring is a significant advantage, allowing for a more precise arrangement of substituents in chemical space. researchgate.netnih.gov This is in contrast to flat aromatic systems and is a desirable feature in modern drug discovery. nih.gov

One crucial design strategy involves the creation of rigidified analogues. Bicyclic amines, for example, which can be considered rigid pyrrolidine analogues, possess well-defined exit vectors for the precise placement of substituents. nih.gov This rigidity helps in locking the molecule into a specific conformation that may be more favorable for binding to a biological target. A modular synthetic approach using nitroarenes as starting materials has been developed to produce these sp³-rich, bicyclic amine derivatives with high diastereocontrol. nih.gov

Another important principle is the use of the pyrrolidinone scaffold as a core for fragment-based drug discovery (FBDD). This involves designing bifunctional building blocks with rigid sp³-rich structures that allow for the elaboration of fragment hits in three dimensions. acs.org These building blocks are often designed with specific synthetic handles, such as a Boc-protected amine and a boronate group, to facilitate reliable and versatile chemical modifications like the Suzuki-Miyaura cross-coupling. acs.org

The strategic introduction of different functional groups is also a key aspect of the design process. For example, in the synthesis of pochonicine analogues, which are potent β-N-acetylhexosaminidase inhibitors, the N-acetylamino group and the specific stereochemistry of the pyrrolidine ring were found to be critical for inhibitory activity. nih.gov This highlights the importance of substituent effects and stereochemistry in determining the biological function of pyrrolidinone derivatives.

The table below outlines some of the key design principles and their applications in the development of pyrrolidinone analogues:

| Design Principle | Application | Example | Desired Outcome |

| Increased Three-Dimensionality | Enhance exploration of pharmacophore space | Use of the non-planar pyrrolidine ring researchgate.net | Improved binding affinity and selectivity |

| Rigidification | Constrain molecular conformation | Synthesis of bicyclic amines from nitroarenes nih.gov | Precise orientation of substituents |

| Modular Synthesis/Fragment-Based Drug Discovery (FBDD) | Enable versatile and efficient synthesis of analogues | Bifunctional 3-D building blocks with synthetic handles acs.org | Rapid elaboration of fragment hits into lead-like compounds |

| Strategic Functionalization | Modulate biological activity and physicochemical properties | Introduction of N-acetylamino group in pochonicine analogues nih.gov | Potent and selective enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Benzyl-4-phenylpyrrolidin-2-one, and what critical reaction parameters influence yield and purity?

- Methodology : Synthesis typically involves multi-step reactions such as cyclization, alkylation, or coupling. For example, SmI₂-mediated phenyl-pyrrolidyl coupling (used in analogous compounds) requires precise control of temperature (-60°C), solvent (dry THF), and stoichiometry to achieve stereochemical fidelity . Optimizing catalysts (e.g., Lewis acids) and reaction time can enhance yield, as seen in benzodiazolyl-pyrrolidinone syntheses .

Q. Which spectroscopic techniques are most effective for characterizing 1-Benzyl-4-phenylpyrrolidin-2-one, and what key spectral markers should be analyzed?

- Methodology :

- NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., benzyl protons at δ 4.4–5.1 ppm, pyrrolidinone carbonyl at ~172 ppm) .

- HRMS : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .

- IR : Carbonyl stretching (~1716 cm⁻¹) and functional group vibrations .

Q. How can researchers verify the stereochemical integrity of 1-Benzyl-4-phenylpyrrolidin-2-one derivatives during synthesis?

- Methodology : Use chiral HPLC or X-ray crystallography (e.g., monoclinic P2₁ space group analysis) to confirm absolute configuration . Retain optical purity by avoiding racemization-prone conditions (e.g., high pH) .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for 1-Benzyl-4-phenylpyrrolidin-2-one analogs?

- Methodology :

- Purity Assessment : Quantify impurities via HPLC (e.g., pharmacopeial standards for related compounds ).

- Assay Validation : Cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).

- Structural Confirmation : Re-examine stereochemistry and regiochemistry, as minor structural variations drastically alter activity .

Q. How can computational modeling guide the design of 1-Benzyl-4-phenylpyrrolidin-2-one derivatives with enhanced target selectivity?

- Methodology :

- Molecular Docking : Predict binding modes to receptors (e.g., orexin receptors ).

- QSAR Studies : Correlate substituent effects (e.g., benzyl vs. fluorophenyl) with activity trends observed in analogs .

Q. What are the dominant degradation pathways of 1-Benzyl-4-phenylpyrrolidin-2-one under accelerated stability conditions, and how are degradation products characterized?

- Methodology :

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor via LC-MS to identify products (e.g., hydrolysis of the pyrrolidinone ring) .

- Stability-Indicating Methods : Develop gradient HPLC protocols to resolve degradation peaks .

Q. How do reaction solvents and catalysts influence the regioselectivity of 1-Benzyl-4-phenylpyrrolidin-2-one functionalization?

- Methodology :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while THF stabilizes intermediates in SmI₂-mediated couplings .

- Catalyst Optimization : Pd/C or CuI for cross-couplings; chiral catalysts (e.g., BINOL) for asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.